molecular formula C19H22N2O3 B4620841 N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide

N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide

Cat. No.: B4620841
M. Wt: 326.4 g/mol
InChI Key: GVQZMYFSZVPDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide (IMPM) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMPM is a member of the malonamide family of compounds, which have been extensively studied for their biological and pharmacological properties. In

Scientific Research Applications

Prostaglandin-H Synthase Inhibition

Malonamide derivatives, including compounds similar to N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide, have been investigated for their potential as therapeutic agents due to concerns regarding the safety of phenylbutazone and its metabolites. Studies have revealed that these malonamide derivatives exhibit varying degrees of prostaglandin-H synthase inhibitory activity, which could be relevant in the development of anti-inflammatory medications. The research highlighted that while none of the nonbutylated malonamides matched the inhibitory potency of phenylbutazone, they all presented some level of activity. Notably, the bis(p-hydroxy anilide) derivatives, including those extending to succinamide and adipamide, demonstrated pronounced enzyme inhibition, even surpassing acetaminophen in potency. This finding underscores the potential of malonamide derivatives in the modulation of inflammatory processes and warrants further exploration for therapeutic applications (Vennerstrom & Holmes, 1987).

Nanodiamond Functionalization for Glycoprotein Capture

In the realm of proteomics and glycoprotein research, the functionalization of detonation nanodiamond (ND) with aminophenylboronic acid (APBA) presents a novel approach for the selective capture of glycoproteins from complex protein mixtures. This technique facilitates direct application for matrix-assisted laser desorption ionization (MALDI) assays, with a significant loading capacity achieved for glycoproteins. The introduction of an alkyl linker chain prior to APBA linkage enhances the specificity and efficiency of glycoprotein capture by reducing nonspecific binding and steric hindrance, thereby establishing functionalized ND as a potent platform for proteomics research (Yeap, Tan, & Loh, 2008).

Iron(III) Recovery from Chloride Solutions

The application of N,N'-tetrasubstituted malonamides, including analogs related to this compound, has been explored in the context of solvent extraction techniques for the selective removal of Fe(III) from concentrated chloride solutions. The efficiency, selectivity, and the potential for practical application of these compounds in metal recovery processes have been demonstrated, with different malonamide structures influencing the extraction reactions of Fe(III). This research provides a basis for further investigation into the use of malonamide derivatives in metal recovery and environmental remediation efforts (Paiva & Costa, 2005).

Juvenile Hormone Mimics for Mosquito Control

Research into arylterpenoid compounds, such as those structurally related to this compound, has led to the discovery of potent juvenile hormone mimics with significant activity against mosquitoes. These compounds, including AI3-36206 and AI3-36093, have demonstrated the potential for controlling mosquito populations at low application rates, with no observed adverse effects on non-target organisms. This promising avenue of research holds potential for the development of new, effective strategies for mosquito control and the prevention of mosquito-borne diseases (Schaefer et al., 1976).

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(2-propan-2-ylphenyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)14-8-4-5-9-15(14)20-18(22)12-19(23)21-16-10-6-7-11-17(16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZMYFSZVPDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide
Reactant of Route 2
Reactant of Route 2
N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide
Reactant of Route 3
Reactant of Route 3
N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide
Reactant of Route 4
Reactant of Route 4
N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide
Reactant of Route 5
Reactant of Route 5
N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide
Reactant of Route 6
Reactant of Route 6
N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.